Molecular Identity: Exact Mass Discrimination of the 2-Furylmethyl Substituent vs. Unsubstituted Acetamide Core
The target compound (C14H12N2O5S) possesses a monoisotopic mass of 320.056 Da, which is 79.820 Da higher than the unsubstituted core acetamide, 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide (C9H8N2O4S, monoisotopic mass 240.236 Da) . This mass increment provides unambiguous discrimination via high-resolution mass spectrometry (HRMS) and eliminates isobaric interference from simpler saccharin acetamide derivatives in impurity profiling workflows.
| Evidence Dimension | Monoisotopic molecular mass (Da) |
|---|---|
| Target Compound Data | 320.056 Da |
| Comparator Or Baseline | 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide: 240.236 Da |
| Quantified Difference | +79.820 Da |
| Conditions | Calculated from molecular formula (C14H12N2O5S vs C9H8N2O4S) |
Why This Matters
In LC-HRMS impurity profiling of piroxicam drug substance, the 79.820 Da mass shift ensures that the furylmethyl impurity is chromatographically and spectrometrically resolved from the core acetamide impurity, preventing co-elution misidentification during pharmacopoeial compliance testing.
